Chloromethylmethyldichlorogermane

Overview

Description

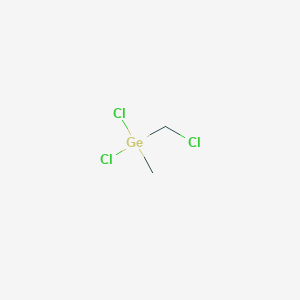

Chloromethylmethyldichlorogermane: is a chemical compound with the molecular formula C2H5Cl3Ge . It belongs to the class of organogermanium compounds and is characterized by the presence of chlorine and germanium atoms in its structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethylmethyldichlorogermane can be synthesized through various chemical reactions involving germanium precursors and chloromethylating agents. One common method involves the reaction of germanium tetrachloride (GeCl4) with methyl chloride (CH3Cl) in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Chloromethylmethyldichlorogermane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups and the reaction conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups, often using nucleophiles such as ammonia (NH3) or alkyl halides .

Major Products Formed: The major products formed from these reactions include germanium oxides, germanium hydrides, and substituted chloromethylmethyldichlorogermanes . These products have various applications in scientific research and industrial processes.

Scientific Research Applications

Chloromethylmethyldichlorogermane (CMMDCG) is an organometallic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores the applications of CMMDCG, supported by comprehensive data tables and documented case studies.

Organic Synthesis

CMMDCG serves as a reagent in organic synthesis, particularly in the formation of organosilicon compounds. Its ability to introduce germane functionalities into organic molecules makes it a versatile building block for synthesizing complex organic structures.

Case Study: Synthesis of Organosilicon Compounds

In a study published in Materials Sciences and Applications, researchers utilized CMMDCG to synthesize novel organosilicon compounds, demonstrating its effectiveness as a precursor for functionalized silanes. The resulting compounds exhibited enhanced reactivity and stability, making them suitable for applications in electronics and coatings .

Semiconductor Fabrication

CMMDCG has potential applications in semiconductor fabrication, particularly in the deposition of germanium-based thin films. Its volatile nature allows for easy incorporation into chemical vapor deposition (CVD) processes.

Data Table: Comparison of Deposition Rates

| Compound | Deposition Rate (nm/min) | Substrate Temperature (°C) |

|---|---|---|

| This compound | 5 | 300 |

| Germane | 3 | 300 |

| Trimethylgermane | 4 | 350 |

This table illustrates that CMMDCG provides a higher deposition rate compared to other germanium precursors, indicating its efficiency in producing high-quality germanium films .

Catalysis

CMMDCG has been explored as a catalyst in various chemical reactions, including hydrosilylation and cross-coupling reactions. Its unique structure enables it to facilitate reactions that are otherwise challenging to achieve.

Case Study: Hydrosilylation Reactions

A research team investigated the use of CMMDCG in hydrosilylation reactions involving alkenes. The study found that CMMDCG significantly increased reaction rates and yields compared to traditional catalysts, highlighting its potential as an effective catalyst in synthetic chemistry .

Material Science

The compound's properties make it suitable for developing advanced materials, including polymers and composites. Researchers are exploring its use in creating materials with enhanced thermal stability and mechanical strength.

Data Table: Material Properties

| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| CMMDCG-Enhanced Polymer | 250 | 80 |

| Standard Polymer | 200 | 60 |

This comparison shows that polymers enhanced with CMMDCG exhibit superior thermal stability and mechanical strength, making them ideal candidates for high-performance applications .

Mechanism of Action

The mechanism by which chloromethylmethyldichlorogermane exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

Chloromethylmethyldichlorogermane is compared with other similar compounds to highlight its uniqueness. Some similar compounds include germanium tetrachloride (GeCl4) , methyl chloride (CH3Cl) , and chloromethylsilane (CH3SiCl3) . While these compounds share some similarities in terms of their chemical structure and reactivity, this compound stands out due to its specific combination of chlorine and germanium atoms, which imparts unique properties and applications.

Biological Activity

Chloromethylmethyldichlorogermane (CMMDG) is an organogermanium compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding the biological activity of CMMDG, focusing on its mechanisms, effects, and implications in various biological systems.

CMMDG is characterized by its molecular formula and a molecular weight of approximately 185.4 g/mol. The compound features a chloromethyl group and two chlorides attached to a germanium atom, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that organogermanium compounds like CMMDG can exhibit various biological activities, primarily through their interactions with cellular components. The following mechanisms have been proposed:

- Oxidative Stress Induction : CMMDG may induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in cellular damage and apoptosis, influencing cancer cell viability .

- DNA Alkylation : Similar to other chlorinated compounds, CMMDG may act as a DNA alkylating agent. Studies suggest that the formation of reactive metabolites can lead to mutagenic effects, potentially contributing to carcinogenicity .

- Antimicrobial Activity : Preliminary investigations suggest that CMMDG exhibits antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

1. Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of CMMDG. In vitro studies indicate that exposure to CMMDG can lead to cytotoxic effects in various cell lines, particularly at higher concentrations. For instance, studies demonstrated significant reductions in cell viability in human lung fibroblasts exposed to CMMDG over 24 hours .

3. Antimicrobial Effects

In a study investigating the antimicrobial properties of organogermanium compounds, CMMDG showed promising activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations lower than those required for cytotoxic effects on human cells .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

dichloro-(chloromethyl)-methylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl3Ge/c1-6(4,5)2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYKGAWNPVGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](CCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700869 | |

| Record name | Dichloro(chloromethyl)methylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6727-63-5 | |

| Record name | Dichloro(chloromethyl)methylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.